molecular formula C23H35N5O4 B2417717 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 922014-98-0

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2417717
CAS No.: 922014-98-0
M. Wt: 445.564
InChI Key: GEIORJJMIZGTOX-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a recognized potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. Its primary research value lies in the targeted investigation of constitutive B-cell receptor (BCR) and NF-κB signaling pathways, which are critically implicated in the survival and proliferation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies . By potently inhibiting MALT1 proteolytic activity, this compound effectively blocks the cleavage of downstream substrates such as RelB, A20, and CYLD, thereby suppressing NF-κB-driven gene expression and inducing growth arrest and apoptosis in susceptible malignant B-cell lines. It serves as a crucial pharmacological tool for dissecting the complex biology of MALT1 in the immune system, including its role in T-cell and B-cell activation, and for evaluating the therapeutic potential of MALT1 inhibition in preclinical models of lymphoma and autoimmune diseases .

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O4/c1-26-6-4-19-16-18(2-3-20(19)26)21(28-10-14-32-15-11-28)17-25-23(30)22(29)24-5-7-27-8-12-31-13-9-27/h2-3,16,21H,4-15,17H2,1H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIORJJMIZGTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound features an oxalamide backbone , which is known for its ability to form hydrogen bonds, enhancing interaction with biological targets. The presence of morpholino groups contributes to improved solubility and bioavailability, while the indoline moiety is associated with various biological activities, including anticancer properties.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity. Compounds with similar structural motifs have shown promising results in various biological assays:

  • Anticancer Activity : Compounds containing indoline structures are often investigated for their potential to inhibit tumor growth. Similar compounds have demonstrated cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : The oxalamide functional group has been linked to antimicrobial activity, suggesting that this compound may possess similar properties.

Understanding the mechanism of action is crucial for elucidating the compound's therapeutic potential. Initial hypotheses suggest that the compound may interact with specific biological targets through:

  • Enzyme Inhibition : The oxalamide group may inhibit enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : The morpholino groups may enhance binding affinity to certain receptors, modulating their activity.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
N1,N2-bis(5-chloropyridin-2-yl)oxalamideContains chloropyridine groupsAnticancer properties
N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)oxalamideSimilar indoline structurePotential anticancer activity
4-(3-(4-ethoxyphenyl)-1,2,4-triazoleRelated triazole derivativeAntimicrobial activity

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Backbone : This is achieved through condensation reactions between appropriate amines and oxalic acid derivatives.
  • Introduction of Morpholino Groups : Morpholino groups are added via nucleophilic substitution reactions.
  • Final Purification : The compound is purified using techniques such as column chromatography to obtain a high yield.

Future Directions

Further research is recommended to validate the biological activity and mechanism of action through:

  • In vitro and In vivo Studies : Testing on cancer cell lines and animal models to evaluate efficacy and safety.
  • Molecular Docking Studies : To predict interactions with specific biological targets and optimize the structure for enhanced activity.

Q & A

Q. How can crystallography resolve ambiguous electron density in the oxalamide backbone?

  • Methodological Answer : Optimize crystal growth via vapor diffusion. Use SHELX-97 for structure refinement; validate with R-factors <0.05 .

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